molecular formula C18H19N3O5 B5020739 N-(4-morpholin-4-ylphenyl)-2-(4-nitrophenoxy)acetamide

N-(4-morpholin-4-ylphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B5020739
M. Wt: 357.4 g/mol
InChI Key: XMBBWSBKBTZWCL-UHFFFAOYSA-N
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Description

N-(4-morpholin-4-ylphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound that features a morpholine ring, a nitrophenyl group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholin-4-ylphenyl)-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-nitrophenol with 2-chloro-N-(4-morpholin-4-ylphenyl)acetamide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholin-4-ylphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)

Major Products

    Reduction: 4-aminophenyl derivative

    Substitution: Various substituted phenoxy derivatives

    Hydrolysis: 4-morpholin-4-ylphenylamine and 4-nitrophenoxyacetic acid

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(4-morpholin-4-ylphenyl)-2-(4-nitrophenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrophenyl group may participate in electron transfer reactions, while the morpholine ring could enhance binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-morpholin-4-ylphenyl)acetamide: Lacks the nitrophenyl group, which may result in different reactivity and biological activity.

    2-(4-nitrophenoxy)acetamide: Lacks the morpholine ring, which could affect its binding properties and solubility.

Uniqueness

N-(4-morpholin-4-ylphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the morpholine ring and the nitrophenyl group allows for diverse interactions with molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c22-18(13-26-17-7-5-16(6-8-17)21(23)24)19-14-1-3-15(4-2-14)20-9-11-25-12-10-20/h1-8H,9-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBBWSBKBTZWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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